1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-yl 3-methylbenzoate
CAS No.: 343373-68-2
Cat. No.: VC7498379
Molecular Formula: C15H14O4S2
Molecular Weight: 322.39
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 343373-68-2 |
|---|---|
| Molecular Formula | C15H14O4S2 |
| Molecular Weight | 322.39 |
| IUPAC Name | (7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 3-methylbenzoate |
| Standard InChI | InChI=1S/C15H14O4S2/c1-10-3-2-4-11(9-10)14(16)19-13-6-8-21(17,18)15-12(13)5-7-20-15/h2-5,7,9,13H,6,8H2,1H3 |
| Standard InChI Key | AFHLXZZSPNWWLL-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)C(=O)OC2CCS(=O)(=O)C3=C2C=CS3 |
Introduction
The compound 1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-yl 3-methylbenzoate is a complex organic molecule featuring a thieno[2,3-b]thiopyran core, which is a sulfur-containing heterocyclic structure, and a benzoate group. This compound is part of a broader class of esters derived from thieno[2,3-b]thiopyran derivatives, which have been explored for their potential applications in pharmaceuticals and materials science.
Synthesis and Preparation
The synthesis of 1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-yl 3-methylbenzoate typically involves the esterification of the corresponding thieno[2,3-b]thiopyran derivative with 3-methylbenzoic acid. This process can be facilitated by using catalysts like sulfuric acid or through the use of coupling reagents in organic solvents.
Potential Applications
Compounds within the thieno[2,3-b]thiopyran class have been studied for their biological activities, including antimicrobial and antifungal properties. The incorporation of a benzoate group may enhance these properties or introduce new functionalities relevant to pharmaceutical applications.
Data Tables
Given the lack of specific data on 1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-yl 3-methylbenzoate, we can compare it with similar compounds:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) |
|---|---|---|---|---|
| 1,1-Dioxo-1,2,3,4-tetrahydro-1lambda6-thieno[2,3-b]thiopyran-4-yl 6-chloronicotinate | C13H10ClNO4S2 | 343.81 | 537.3±50.0 | 1.60±0.1 |
| 1,1-Dioxo-1,2,3,4-tetrahydro-1lambda6-thieno[2,3-b]thiopyran-4-yl 4-methylbenzene-carboxylate | C15H14O4S2 | 322.4 | 514.0±50.0 | 1.42±0.1 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume